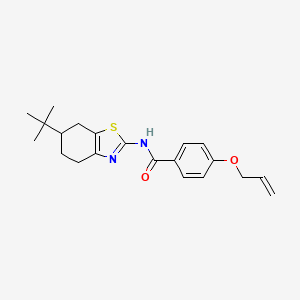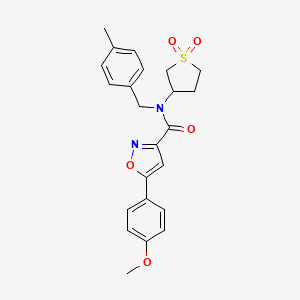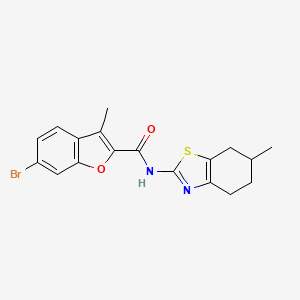![molecular formula C23H29ClN2O3 B11346212 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11346212.png)
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2-(azépan-1-yl)-2-(4-méthoxyphényl)éthyl]-2-(4-chlorophénoxy)acétamide est un composé organique synthétique présentant des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé se caractérise par sa structure unique, qui comprend un cycle azépan, un groupe méthoxyphényle et une partie chlorophénoxyacétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2-(azépan-1-yl)-2-(4-méthoxyphényl)éthyl]-2-(4-chlorophénoxy)acétamide implique généralement plusieurs étapes. Une méthode courante consiste à faire réagir l'acide 4-méthoxyphénylacétique avec du chlorure de thionyle pour former du chlorure de 4-méthoxyphénylacétyle. Cet intermédiaire est ensuite mis à réagir avec la 2-(azépan-1-yl)éthanamine pour former le produit souhaité. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2-(azépan-1-yl)-2-(4-méthoxyphényl)éthyl]-2-(4-chlorophénoxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en solution aqueuse ou carbonate de potassium dans des solvants organiques.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés phénoliques.
Applications De Recherche Scientifique
Le N-[2-(azépan-1-yl)-2-(4-méthoxyphényl)éthyl]-2-(4-chlorophénoxy)acétamide présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-[2-(azépan-1-yl)-2-(4-méthoxyphényl)éthyl]-2-(4-chlorophénoxy)acétamide implique son interaction avec des cibles moléculaires spécifiques. On pense qu'il module l'activité de certaines enzymes et de certains récepteurs, ce qui explique les effets biologiques observés. Les voies et les cibles exactes sont encore en cours d'investigation, mais des études préliminaires suggèrent une implication dans la modulation des voies inflammatoires et des récepteurs de la douleur .
Mécanisme D'action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory pathways and pain receptors .
Comparaison Avec Des Composés Similaires
Composés similaires
N-[2-(1-cyclohexén-1-yl)éthyl]-2-(4-méthoxyphényl)acétamide : Structure similaire mais avec un cycle cyclohexène au lieu d'un cycle azépan.
2-(1-Azépanlyl)-N-(2,4-difluorophényl)acétamide : Structure similaire mais avec un groupe difluorophényle au lieu d'un groupe méthoxyphényle.
Unicité
Le N-[2-(azépan-1-yl)-2-(4-méthoxyphényl)éthyl]-2-(4-chlorophénoxy)acétamide est unique en raison de sa combinaison d'un cycle azépan et d'une partie chlorophénoxyacétamide, ce qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues .
Propriétés
Formule moléculaire |
C23H29ClN2O3 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O3/c1-28-20-10-6-18(7-11-20)22(26-14-4-2-3-5-15-26)16-25-23(27)17-29-21-12-8-19(24)9-13-21/h6-13,22H,2-5,14-17H2,1H3,(H,25,27) |
Clé InChI |
AKMMLLPXYFWNDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11346133.png)

![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346142.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11346150.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11346157.png)
![Dimethyl 5-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11346162.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11346180.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11346181.png)
![2-(4-methylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11346184.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11346190.png)



